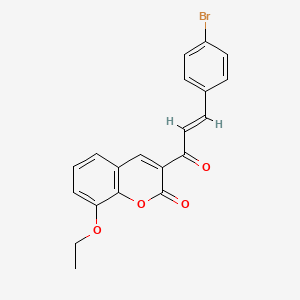

(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one

Description

(E)-3-(3-(4-Bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is a coumarin-chalcone hybrid compound characterized by a coumarin core (2H-chromen-2-one) substituted with an 8-ethoxy group and an (E)-configured acryloyl moiety linked to a 4-bromophenyl ring. This structural combination integrates the bioactive coumarin scaffold with a chalcone-derived α,β-unsaturated ketone system, which is known to confer antioxidant, anticancer, and enzyme inhibitory properties.

Propriétés

IUPAC Name |

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-8-ethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO4/c1-2-24-18-5-3-4-14-12-16(20(23)25-19(14)18)17(22)11-8-13-6-9-15(21)10-7-13/h3-12H,2H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEHMXQTRMJUKY-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one typically involves the following steps:

Preparation of 4-bromocinnamic acid: This can be achieved by bromination of cinnamic acid using bromine in the presence of a suitable solvent.

Formation of 4-bromocinnamoyl chloride: The 4-bromocinnamic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Synthesis of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one: The final step involves the reaction of 4-bromocinnamoyl chloride with 8-ethoxy-2H-chromen-2-one in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

The compound's structure indicates several potential biological activities:

- Anticancer Activity : Research has indicated that compounds with chromenone structures often exhibit anticancer properties. The presence of the bromophenyl group may enhance this activity by increasing reactivity towards biological targets, such as enzymes involved in cancer progression .

- Antioxidant Properties : Chromenones are known for their antioxidant capabilities. The ethoxy group may contribute to enhanced solubility and stability, making this compound a candidate for further studies on oxidative stress-related diseases .

- Anti-inflammatory Effects : Compounds similar to (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one have shown promise in reducing inflammation. This could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways .

Synthesis and Modification

The synthesis of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one typically involves several steps, including:

- Formation of the Chromenone Backbone : Starting from appropriate phenolic precursors.

- Bromination : Introducing the bromine atom at the para position of the phenyl ring.

- Acrylation : Reacting with acrylate derivatives to form the final product.

These synthetic pathways allow for modifications that can enhance biological activity or create novel derivatives with unique properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromochromenone | Chromone backbone with bromine | Known for potent anticancer activity |

| 7-Hydroxyflavone | Hydroxy group on flavonoid structure | Exhibits strong antioxidant properties |

| 2-Hydroxychalcone | Chalcone structure with hydroxyl groups | Antimicrobial and anti-inflammatory effects |

The unique combination of functional groups in (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one may enhance both solubility and reactivity compared to these compounds, suggesting a distinct mechanism of action in biological systems .

Computational Studies

Computer-aided drug design tools, such as PASS (Prediction of Activity Spectra for Substances), can be employed to predict the biological activities based on its chemical structure. These predictions can guide further experimental studies and lead to the identification of new therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of chromenone derivatives, including:

- Antiproliferative Agents : Research has demonstrated that certain chromenone derivatives exhibit significant antiproliferative effects against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

- Bioactive Compounds : The exploration of chromenones in drug discovery has led to the identification of new bioactive compounds that can modulate various biological pathways, including those involved in fibrosis and inflammation .

Mécanisme D'action

The mechanism of action of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Binding to DNA and affecting gene expression.

Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the coumarin core and the acryloyl-linked aromatic ring. These variations influence electronic properties, solubility, and biological activity.

Electronic and Reactivity Profiles

- Lipophilicity : LogP values are influenced by substituents: bromine (LogP ~2.9) and ethoxy (LogP ~1.0) groups may collectively increase the target compound’s lipophilicity compared to hydroxy or morpholine-containing analogs.

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : Further studies are needed to quantify the impact of the 8-ethoxy group on bioavailability and target selectivity compared to unsubstituted or hydroxy/methoxy analogs.

- Synthetic Optimization : Higher yields for bromophenyl derivatives (e.g., 44.5% in ) suggest room for improvement via catalyst screening (e.g., pTSA in ).

Activité Biologique

The compound (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one can be represented as follows:

- Molecular Weight : 353.21 g/mol

- CAS Number : Not specified in the sources.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one.

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted against various cancer cell lines. The results indicated that:

- The compound exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents.

- A notable study reported that similar coumarin derivatives showed IC50 values ranging from 29 nM to 124 nM against different cancer cell lines, suggesting that modifications in the structure, such as the addition of bromine, enhance cytotoxicity .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

Coumarin derivatives are also recognized for their antimicrobial properties . Research indicates that:

- The presence of halogen substituents (like bromine) can enhance antimicrobial activity against a range of pathogens.

- Studies on related compounds have shown effective inhibition against bacterial strains, with some showing IC50 values as low as 52.39 µM against specific bacterial enzymes .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(3-(4-bromophenyl)acryloyl)-8-ethoxy-2H-chromen-2-one is influenced by its structural components:

| Structural Component | Effect on Activity |

|---|---|

| Bromine Substitution | Increases cytotoxicity and antimicrobial activity |

| Ethoxy Group | Modulates solubility and bioavailability |

| Acrylamide Moiety | Enhances interaction with biological targets |

Case Studies

- Cytotoxicity Against NUGC Cell Line : A derivative with a similar structure showed an IC50 value of 29 nM , indicating potent activity against gastric cancer cells .

- Antimicrobial Effectiveness : A study demonstrated that coumarins with bromine substitutions had enhanced activity against E. coli, highlighting the potential for developing new antimicrobial agents from this class .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.